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Compound of Interest
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Cat. No.: B13746535

A comprehensive analysis of the theoretical and computational studies on the electronic
structure of both two-dimensional (2D) monolayer and three-dimensional (3D) bulk
Titanium(lll) Bromide (TiBrs) is presented. This technical guide synthesizes findings from
Density Functional Theory (DFT) calculations, providing researchers, scientists, and drug
development professionals with a detailed understanding of its electronic and magnetic
properties.

Titanium(lll) bromide, an inorganic compound with the formula TiBrs, has garnered significant
interest within the scientific community due to its intriguing electronic and magnetic
characteristics, particularly in its monolayer form.[1] Theoretical calculations have been
instrumental in elucidating the fundamental properties of this material, offering insights that are
crucial for its potential applications in spintronics and catalysis.

Electronic and Magnetic Properties: A Tale of Two
Dimensions

Computational studies, primarily leveraging Density Functional Theory (DFT), have revealed a
fascinating dichotomy between the electronic and magnetic properties of 2D monolayer and 3D
bulk TiBrs.

Monolayer TiBrs3: A 2D Ferromagnetic Semiconductor
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First-principles calculations have established that monolayer TiBrs is a ferromagnetic
semiconductor.[2] This intrinsic ferromagnetism, a rarity in two-dimensional materials, makes it
a promising candidate for next-generation spintronic devices. The magnetic anisotropy energy,
a critical parameter for the thermal stability of magnetization, has been calculated to be 0.8
meV per formula unit, with the magnetization direction oriented out-of-plane.[2] Furthermore,
the Curie temperature (Tc), the temperature above which a material loses its permanent
magnetic properties, has been predicted to be 75 K for monolayer TiBrs.[2]

The electronic band structure of monolayer TiBr3 reveals its semiconducting nature, although
the precise band gap value and whether it is direct or indirect require further investigation of the
full band structure diagrams from detailed studies.

Bulk TiBrs: A Dimerized Mott-Hubbard Insulator

In its bulk crystalline form, TiBrs exhibits a layered honeycomb lattice structure.[3] Theoretical
investigations suggest that at low temperatures, the bulk material undergoes a dimerization of
the titanium atoms.[3] This structural change significantly influences its electronic properties.
DFT studies on the closely related a-TiCls, which shares a similar structure, classify it as a
Mott-Hubbard insulator.[3] This insulating behavior arises from strong on-site Coulombic
repulsion between the d-electrons of the titanium atoms. It is highly probable that bulk TiBrs
exhibits similar characteristics. The material is known to exist in at least two polymorphic forms,
with the titanium centers adopting an octahedral coordination geometry.[1]

Quantitative Data from Theoretical Calculations

The following tables summarize the key quantitative data obtained from theoretical calculations
on TiBrs. It is important to note that the values can vary depending on the specific
computational methods and parameters employed.

Table 1: Calculated Properties of Monolayer TiBrs
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Property Calculated Value Reference
Magnetic Ground State Ferromagnetic [2]
Magnetic Anisotropy Out-of-plane [2]
Magnetic Anisotropy Energy 0.8 meV/s f. [2]
Curie Temperature (Tc) 75 K [2]
Electronic Type Semiconductor [2]
Table 2: General Properties of Titanium(lll) Bromide
Property Value Reference
Chemical Formula TiBrs [1]
Molar Mass 287.579 g/mol [3]

Blue-black paramagnetic solid
Appearance ) ) )
with a reddish reflection

[1]

Two polymorphs, octahedral Ti
Crystal Structure (Bulk)
centers

[1]

Methodologies: The Computational Approach

The theoretical understanding of TiBr3's electronic structure is predominantly built upon Density

Functional Theory (DFT). This powerful quantum mechanical modeling method allows for the

calculation of the electronic structure of many-body systems.

Typical Computational Protocol:

A standard computational workflow for investigating the electronic structure of materials like

TiBrs involves the following steps:

 Structural Optimization: The initial crystal structure of TiBrs (both bulk and monolayer) is

optimized to find the lowest energy configuration. This involves relaxing the lattice

parameters and atomic positions until the forces on the atoms are minimized.
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o Electronic Structure Calculation: Using the optimized geometry, a self-consistent field (SCF)
calculation is performed to determine the ground-state electronic density.

o Property Calculation: From the converged electronic density, various properties are
calculated, including the electronic band structure, density of states (DOS), magnetic
moments, and magnetic anisotropy energy.

The choice of the exchange-correlation functional (e.g., PBE, B3LYP) and the basis set (e.qg.,
plane waves, Gaussian-type orbitals) are critical in DFT calculations and can influence the
accuracy of the results. For strongly correlated systems like TiBrs, a Hubbard U correction
(DFT+U) is often employed to better describe the on-site Coulomb interactions of the d-
electrons of titanium.[4]

Visualizing the Theoretical Framework

To better illustrate the concepts and workflows discussed, the following diagrams are provided.
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Computational workflow for TiBrs electronic structure.
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Properties of bulk vs. monolayer TiBrs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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